TH-Z827

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H38N6O |

|---|---|

Molecular Weight |

498.7 g/mol |

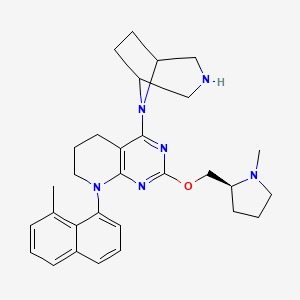

IUPAC Name |

4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine |

InChI |

InChI=1S/C30H38N6O/c1-20-7-3-8-21-9-4-12-26(27(20)21)35-16-6-11-25-28(35)32-30(37-19-24-10-5-15-34(24)2)33-29(25)36-22-13-14-23(36)18-31-17-22/h3-4,7-9,12,22-24,31H,5-6,10-11,13-19H2,1-2H3/t22?,23?,24-/m0/s1 |

InChI Key |

XRXYOSBLAMZIMR-VHYCJAOWSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCCC4=C3N=C(N=C4N5C6CCC5CNC6)OC[C@@H]7CCCN7C |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCCC4=C3N=C(N=C4N5C6CCC5CNC6)OCC7CCCN7C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Selective Inhibition of KRAS(G12D) by TH-Z827

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation. It details the inhibitor's mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.

Core Mechanism of this compound

This compound is a potent and selective inhibitor that targets the KRAS(G12D) mutant protein. Its mechanism of action is centered on the formation of a salt bridge with the aspartate residue at position 12 (Asp12) of the mutant KRAS protein. This interaction occurs within an induced-fit pocket in the switch-II region of KRAS. A key feature of this compound and its analogs is the presence of a piperazine moiety, which facilitates the formation of this crucial salt bridge.

Notably, structural and biochemical studies have revealed that this compound can bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS(G12D)[1]. This is a distinguishing feature compared to some other KRAS inhibitors that preferentially target the inactive state. By binding to KRAS(G12D), this compound disrupts the interaction between KRAS and its downstream effector proteins, such as CRAF, thereby inhibiting the activation of oncogenic signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs from various biochemical and cellular assays.

Table 1: Inhibitory Activity of this compound and Related Compounds

| Compound | Assay Type | Target | IC50 (μM) | Reference |

| This compound | SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 2.4 | [2][3][4] |

| This compound | SOS-catalyzed Nucleotide Exchange | KRAS(G12C) | 20 | [5] |

| This compound | Split-Luciferase Reporter | KRAS(G12D)-CRAF Interaction | 42 | [4][5][6] |

| This compound | Cell Proliferation | PANC-1 (KRAS G12D) | 4.4 | [4] |

| This compound | Cell Proliferation | Panc 04.03 (KRAS G12D) | 4.7 | [4] |

| TH-Z835 | SOS-catalyzed Nucleotide Exchange | KRAS(G12D) | 1.6 |

Table 2: Thermodynamic Parameters of Binding to GDP-Bound KRAS(G12D) via Isothermal Titration Calorimetry (ITC)

| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| This compound | -7.2 | 2.5 | -9.7 | [7] |

| TH-Z835 | -7.8 | 2.3 | -10.1 | [7] |

| TH-Z837 | -7.0 | 2.1 | -9.1 | [7] |

Signaling Pathways

The KRAS(G12D) mutation leads to constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation and survival[1][8][9]. This compound, by inhibiting KRAS(G12D), leads to a reduction in the phosphorylation of key downstream proteins like ERK and AKT in KRAS(G12D) mutant cancer cell lines[4].

Caption: KRAS(G12D) Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS, a reaction catalyzed by the Guanine Nucleotide Exchange Factor (GEF), SOS1.

Caption: Workflow for the SOS-catalyzed Nucleotide Exchange Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of KRAS(G12D) protein loaded with a fluorescent GDP analog, such as BODIPY-GDP.

-

Prepare solutions of SOS1 catalytic domain (SOScat), unlabeled GTP, and the inhibitor this compound in a suitable assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

-

Incubation:

-

In a 384-well plate, add KRAS(G12D)-BODIPY-GDP to each well.

-

Add serial dilutions of this compound or a vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Exchange:

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence signal (e.g., using a plate reader with appropriate excitation and emission wavelengths for BODIPY) over time. The displacement of BODIPY-GDP by unlabeled GTP results in a decrease in fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

ITC directly measures the heat changes that occur upon the binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

-

Sample Preparation:

-

Express and purify KRAS(G12D) protein.

-

Prepare a concentrated solution of this compound.

-

Crucially, both the protein and the inhibitor solutions must be in identical, extensively dialyzed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution. Degas both solutions prior to the experiment.

-

-

ITC Experiment Setup:

-

Load the KRAS(G12D) protein solution (e.g., 21.5 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 800 µM) into the injection syringe.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of this compound into the sample cell containing KRAS(G12D).

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

-

This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.

Protocol:

-

Cell Culture:

-

Culture KRAS(G12D) mutant pancreatic cancer cell lines (e.g., PANC-1, Panc 04.03) in appropriate media (e.g., DMEM with 10% FBS) and conditions (37°C, 5% CO2).

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

-

MTT/MTS Addition:

-

Add MTT or MTS reagent to each well and incubate for a period (e.g., 2-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

-

Data Acquisition:

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

This cell-based assay measures the inhibitory effect of a compound on the protein-protein interaction between KRAS and its effector, CRAF.

Protocol:

-

Plasmid Construction and Transfection:

-

Construct expression vectors where KRAS(G12D) is fused to one fragment of a split-luciferase enzyme (e.g., N-luc) and the RAS-binding domain (RBD) of CRAF is fused to the complementary fragment (e.g., C-luc).

-

Co-transfect these constructs into a suitable cell line, such as HEK293T. An inducible expression system (e.g., doxycycline-inducible) can be used for controlled expression.

-

-

Cell Lysis and Inhibitor Treatment:

-

After inducing protein expression, lyse the cells.

-

Incubate the cell lysates with various concentrations of this compound or a vehicle control.

-

-

Luminescence Measurement:

-

Add the luciferase substrate (luciferin) to the lysates.

-

Measure the luminescence signal using a luminometer. The interaction between KRAS and CRAF brings the two luciferase fragments into proximity, reconstituting the active enzyme and generating a light signal.

-

-

Data Analysis:

-

Normalize the luminescence signals to the vehicle-treated control.

-

Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for the disruption of the KRAS-CRAF interaction.

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies for KRAS(G12D)-driven cancers. Its unique mechanism of forming a salt bridge with the mutant Asp12 residue allows for potent and selective inhibition of both the GDP- and GTP-bound forms of the oncoprotein. The comprehensive biochemical and cellular characterization of this compound, as detailed in this guide, provides a solid foundation for its further preclinical and clinical development. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of KRAS-targeted drug discovery.

References

- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aurorabiolabs.com [aurorabiolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of RAS and drug induced homo- and heterodimerization of RAF and KSR1 proteins in living cells using split Nanoluc luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of TH-Z827 to KRAS(G12D)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of TH-Z827, a selective inhibitor of the KRAS(G12D) mutant protein. This document details the quantitative binding data, in-depth experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity and Functional Inhibition

This compound is a mutant-selective inhibitor that demonstrates a specific and potent interaction with the KRAS(G12D) protein. Its binding and functional inhibition have been characterized through various biochemical and cellular assays. The quantitative data from these assessments are summarized below.

| Assay Type | Parameter | Value (µM) | Target/System | Nucleotide State | Reference |

| SOS-catalyzed Nucleotide Exchange | IC₅₀ | 2.4 | KRAS(G12D) | GDP | [1] |

| KRAS-CRAF Interaction | IC₅₀ | 42 | KRAS(G12D)-CRAF | Not Specified | [1][2] |

| Cell Proliferation (PANC-1) | IC₅₀ | 4.4 | Pancreatic Cancer Cell Line | Endogenous | [2] |

| Cell Proliferation (Panc 04.03) | IC₅₀ | 4.7 | Pancreatic Cancer Cell Line | Endogenous | [2] |

Notably, isothermal titration calorimetry (ITC) assays have confirmed that this compound does not exhibit measurable binding to wild-type KRAS (KRAS(WT)) or the KRAS(G12C) mutant, highlighting its selectivity for the G12D mutation.[1] The thermodynamic parameters for the binding of this compound to GDP-bound KRAS(G12D) have been determined, indicating a favorable binding event driven by entropic changes.[3]

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its inhibitory effect by forming a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[4][5] This interaction locks the KRAS(G12D) protein in an inactive state, thereby preventing the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. Specifically, treatment with this compound has been shown to reduce the phosphorylation levels of ERK (pERK) and AKT (pAKT) in KRAS(G12D)-mutant pancreatic cancer cell lines, confirming the inhibition of the MAPK and PI3K/mTOR signaling pathways.[2]

References

Downstream Signaling Effects of TH-Z827 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH-Z827 is a potent and selective inhibitor of the KRAS(G12D) mutant, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This technical guide provides an in-depth overview of the downstream signaling consequences of this compound treatment. By directly targeting the KRAS(G12D) protein, this compound effectively abrogates its interaction with downstream effectors, leading to the suppression of key oncogenic signaling pathways. This guide will detail the molecular mechanism of this compound, its impact on the MAPK and PI3K/AKT signaling cascades, and provide comprehensive experimental protocols for assessing these effects.

Introduction

The KRAS proto-oncogene is a critical regulator of cellular signal transduction. Mutations in KRAS, particularly at codon 12, are among the most common alterations in human cancers, leading to constitutive activation of the protein and aberrant downstream signaling. The G12D mutation is one of the most frequent KRAS alterations and has been historically challenging to target therapeutically. This compound has emerged as a promising small molecule inhibitor that selectively binds to the KRAS(G12D) mutant protein. This guide elucidates the downstream molecular consequences of this inhibition.

Mechanism of Action of this compound

This compound is a mutant-selective inhibitor that targets the KRAS(G12D) protein. It exerts its inhibitory effect by blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, a key component of the MAPK pathway.[1] This disruption is crucial as the KRAS-CRAF interaction is a pivotal step in the activation of the MAPK signaling cascade. Isothermal Titration Calorimetry (ITC) assays have demonstrated that this compound does not exhibit measurable binding to wild-type KRAS (KRAS(WT)) or the KRAS(G12C) mutant, highlighting its selectivity.[2][3]

Downstream Signaling Pathways Affected by this compound

Treatment with this compound leads to a significant reduction in the activity of two major signaling pathways that are critical for cancer cell proliferation and survival: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Upon activation by upstream signals, KRAS binds to and activates RAF kinases (such as CRAF), which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation.

By preventing the interaction between KRAS(G12D) and CRAF, this compound effectively halts the activation of this cascade.[1] This leads to a dose-dependent decrease in the phosphorylation of ERK (pERK), a key marker of pathway activity.[2][3]

Attenuation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism. Activated KRAS can indirectly lead to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a range of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.

Treatment with this compound has been shown to reduce the levels of phosphorylated AKT (pAKT), indicating a dampening of the PI3K/AKT/mTOR pathway activity.[2][3]

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound have been quantified in various assays, providing a clear picture of its potency and selectivity.

| Parameter | Value | Assay | Notes |

| IC50 for KRAS(G12D) inhibition | 2.4 μM | SOS-catalyzed nucleotide exchange assay | Measures the inhibition of GDP/GTP exchange on KRAS(G12D).[2][3] |

| IC50 for KRAS(G12D)-CRAF interaction | 42 μM | Split-luciferase reporter assay | Measures the disruption of the interaction between KRAS(G12D) and CRAF.[1] |

| Anti-proliferative IC50 (PANC-1 cells) | 4.4 μM | Cell proliferation assay (e.g., MTT) | PANC-1 is a pancreatic cancer cell line with a KRAS(G12D) mutation.[2] |

| Anti-proliferative IC50 (Panc 04.03 cells) | 4.7 μM | Cell proliferation assay (e.g., MTT) | Panc 04.03 is a pancreatic cancer cell line with a KRAS(G12D) mutation.[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.

SOS-Catalyzed Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on KRAS, which is a critical step in its activation.

Principle: The exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for unlabeled GTP on KRAS is catalyzed by the guanine nucleotide exchange factor SOS1. The dissociation of the fluorescent GDP from KRAS leads to a change in fluorescence, which can be monitored over time.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, 1% DMSO).

-

Reconstitute purified KRAS(G12D) protein and load with BODIPY-GDP.

-

Reconstitute purified SOS1 protein.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution.

-

Prepare a solution of unlabeled GTP.

-

-

Assay Procedure:

-

In a 384-well plate, add the BODIPY-GDP-loaded KRAS(G12D) protein.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Initiate the reaction by adding a mixture of SOS1 and unlabeled GTP.

-

Monitor the change in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the nucleotide exchange reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity of this compound to KRAS proteins.

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (KRAS), and the heat released or absorbed is measured.

Protocol:

-

Sample Preparation:

-

Express and purify KRAS(G12D), KRAS(WT), and KRAS(G12C) proteins.

-

Prepare a concentrated solution of this compound.

-

Dialyze both the protein and the inhibitor in the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

-

As a control, titrate the inhibitor into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat peaks from each injection and subtract the heat of dilution.

-

Plot the integrated heat data against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Western Blotting for pERK and pAKT

This technique is used to quantify the levels of phosphorylated ERK and AKT, which are indicators of MAPK and PI3K/AKT pathway activity, respectively.

Protocol:

-

Cell Culture and Treatment:

-

Plate KRAS(G12D) mutant cancer cells (e.g., PANC-1, Panc 04.03) and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for pERK (Thr202/Tyr204) and pAKT (Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

To normalize for loading differences, strip the membrane and re-probe with antibodies for total ERK and total AKT, or a housekeeping protein like GAPDH or β-actin.

-

Calculate the ratio of pERK/total ERK and pAKT/total AKT for each treatment condition.

-

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizing the Signaling Impact of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits KRAS(G12D), blocking MAPK and PI3K/AKT pathways.

Caption: Workflow for Western blot analysis of pERK and pAKT levels.

Caption: Workflow for the MTT cell proliferation assay.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS(G12D)-mutant cancers. Its ability to selectively inhibit the oncogenic KRAS(G12D) protein leads to the effective suppression of the MAPK and PI3K/AKT signaling pathways, which are fundamental drivers of tumor growth and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the downstream effects of this compound and other KRAS inhibitors, facilitating further drug development and a deeper understanding of KRAS-driven oncogenesis.

References

TH-Z827: A Technical Guide to its Role in Selective KRAS(G12D) and MAPK Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TH-Z827, a potent and selective inhibitor of the KRAS(G12D) mutant, a critical oncogenic driver in various cancers. This compound operates through a unique mechanism, forming a salt bridge with the aspartate-12 residue of the mutant KRAS protein. This interaction effectively disrupts downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. This guide will detail the mechanism of action of this compound, present its inhibitory and anti-proliferative activities through comprehensive data tables, and provide detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's function and evaluation.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. The constitutive activation of KRAS(G12D) leads to the uncontrolled proliferation and survival of cancer cells, primarily through the persistent activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades. The development of direct inhibitors against mutant KRAS has been a long-standing challenge in oncology. This compound has emerged as a promising non-covalent inhibitor that selectively targets the KRAS(G12D) mutant.

Mechanism of Action of this compound

This compound is a bicyclic compound designed to selectively bind to the KRAS(G12D) mutant. Its mechanism of action is centered on the formation of a salt bridge between the piperazine moiety of the inhibitor and the aspartate residue at position 12 (Asp12) of the mutant KRAS protein. This interaction induces a conformational change in the switch-II pocket of KRAS(G12D), disrupting its ability to interact with downstream effectors, such as CRAF. By preventing the KRAS(G12D)-CRAF interaction, this compound effectively blocks the activation of the MAPK signaling pathway, leading to a reduction in the phosphorylation of ERK (pERK), a key downstream kinase in this cascade.[1][2][3] This ultimately results in the inhibition of cancer cell proliferation and survival.[4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Interaction | Assay Type | IC50 Value (μM) | Reference |

| KRAS(G12D) Nucleotide Exchange | SOS-catalyzed nucleotide exchange | 2.4 | [4][5][6] |

| KRAS(G12C) Nucleotide Exchange | SOS-catalyzed nucleotide exchange | 20 | [5][6] |

| KRAS(G12D)-CRAF Interaction | Split-luciferase reporter | 42 | [4][6][7] |

Table 2: Anti-proliferative Activity of this compound in KRAS(G12D) Mutant Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

| PANC-1 | Pancreatic Cancer | 4.4 | [4][5][7] |

| Panc 04.03 | Pancreatic Cancer | 4.7 | [4][5][7] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Inhibition of the MAPK Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

The Impact of TH-Z827 on pERK and pAKT Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z827 is a selective inhibitor targeting the KRAS(G12D) mutation, a prevalent oncogenic driver in various cancers, notably pancreatic cancer. The KRAS protein is a critical node in intracellular signaling, and its mutated, constitutively active form leads to the aberrant activation of downstream pathways crucial for cell proliferation, survival, and differentiation. Two of the most significant of these cascades are the MAPK/ERK and the PI3K/AKT/mTOR pathways. This technical guide provides an in-depth analysis of the effects of this compound on the phosphorylation status of key mediators in these pathways, specifically ERK (extracellular signal-regulated kinase) and AKT (protein kinase B), also known as pERK and pAKT, respectively.

Core Mechanism of Action of this compound

This compound functions as a mutant-selective inhibitor of KRAS(G12D)[1]. It has been demonstrated to reduce the levels of both phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) in pancreatic cancer cell lines harboring the KRAS G12D mutation, such as PANC-1 and Panc 04.03[1]. This inhibitory action on phosphorylation confirms that this compound effectively curtails the activation of the MAPK and PI3K/mTOR signaling pathways downstream of the mutated KRAS(G12D) protein[1]. The ability of this compound to block the interaction between KRAS(G12D) and its effector protein CRAF is a key aspect of its mechanism[1].

Effect of this compound on pERK and pAKT Levels: Qualitative Summary

| Cell Line | KRAS Mutation | Effect on pERK Levels | Effect on pAKT Levels | Reference |

| PANC-1 | G12D | Reduced | Reduced | [1] |

| Panc 04.03 | G12D | Reduced | Reduced | [1] |

Experimental Protocols

The following is a detailed, representative methodology for assessing the impact of this compound on pERK and pAKT levels via Western blotting, based on standard protocols.

Western Blot Analysis of pERK and pAKT

1. Cell Culture and Treatment:

-

Culture KRAS G12D mutant pancreatic cancer cells (e.g., PANC-1, Panc 04.03) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2, 6, 12, 24 hours).

2. Cell Lysis and Protein Quantification:

-

Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Collect the cell lysates and centrifuge at high speed to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), and total AKT overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of pERK and pAKT to their respective total protein levels to determine the relative inhibition.

Visualizations

Signaling Pathways

References

An In-depth Technical Guide on the Salt Bridge Formation of TH-Z827 with KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular interactions between the selective KRAS G12D inhibitor, TH-Z827, and its target protein. A central focus is the critical salt bridge formation that drives its inhibitory activity. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for professionals in oncology research and drug development.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. The glycine-to-aspartic acid substitution at codon 12 (G12D) is one of the most prevalent and oncogenic KRAS mutations. This compound has emerged as a potent and selective inhibitor of KRAS G12D. Its mechanism of action is distinguished by the formation of a salt bridge with the mutant aspartic acid residue at position 12 (Asp12), a feature confirmed by crystallographic studies.[1][2] This interaction is crucial for its high-affinity binding and inhibitory function, effectively locking the oncoprotein in an inactive state.

Data Presentation

The following table summarizes the key quantitative data for the interaction of this compound with the KRAS G12D protein.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 2.4 µM | SOS-catalyzed nucleotide exchange assay (KRAS G12D) | [1] |

| IC50 | 20 µM | SOS-catalyzed nucleotide exchange assay (KRAS G12C) | [1] |

| IC50 | 42 µM | Split-luciferase reporter assay (KRAS G12D-CRAF interaction) | [1] |

| IC50 (Cell Proliferation) | 4.4 µM | PANC-1 (pancreatic cancer cell line with KRAS G12D) | [1] |

| IC50 (Cell Proliferation) | 4.7 µM | Panc 04.03 (pancreatic cancer cell line with KRAS G12D) | [1] |

| Binding Affinity (ITC) | Measurable binding to KRAS G12D (GDP and GMPPNP-bound) | Isothermal Titration Calorimetry | [1] |

| Binding Affinity (ITC) | No measurable binding | KRAS WT or KRAS G12C (GDP and GMPPNP-bound) | [1] |

| Thermodynamic Parameters (ITC with GDP-bound KRAS G12D) | [2] | ||

| ΔG | - | [2] | |

| ΔH | Unfavorable change compared to parent compound | [2] | |

| -TΔS | Favorable change compared to parent compound | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to KRAS G12D.

Materials:

-

Purified, recombinant KRAS G12D protein (GDP-bound)

-

This compound compound

-

ITC instrument (e.g., MicroCal)

-

Dialysis buffer

Protocol:

-

Sample Preparation:

-

Dialyze the purified KRAS G12D protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment Setup:

-

Titration:

-

Perform a series of injections of the this compound solution into the sample cell containing the KRAS G12D protein.

-

Record the heat changes associated with each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat of binding for each injection.

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

-

SOS-Catalyzed Nucleotide Exchange Assay

Objective: To measure the inhibitory activity of this compound on the exchange of nucleotides on KRAS G12D, which is facilitated by the Guanine Nucleotide Exchange Factor (GEF) Son of Sevenless (SOS).

Materials:

-

Purified, recombinant KRAS G12D and KRAS G12C proteins

-

Purified, recombinant SOS protein (catalytic domain)

-

Fluorescently labeled GDP analog (e.g., mant-dGDP) or GTP analog

-

Unlabeled GDP and GTP

-

This compound compound

-

Assay buffer

-

Fluorescence plate reader

Protocol:

-

Protein Loading:

-

Incubate KRAS G12D or KRAS G12C with a fluorescently labeled GDP analog to load the protein.

-

-

Inhibitor Incubation:

-

In a multi-well plate, incubate the fluorescently labeled GDP-loaded KRAS protein with varying concentrations of this compound.

-

-

Initiation of Exchange Reaction:

-

Initiate the nucleotide exchange by adding a mixture of unlabeled GTP and the SOS protein.

-

-

Fluorescence Measurement:

-

Monitor the decrease in fluorescence over time as the fluorescently labeled GDP is displaced by the unlabeled GTP.

-

-

Data Analysis:

-

Calculate the initial rates of nucleotide exchange at each inhibitor concentration.

-

Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Split-Luciferase Reporter Assay for KRAS-CRAF Interaction

Objective: To assess the ability of this compound to disrupt the interaction between KRAS G12D and its downstream effector protein, CRAF.

Materials:

-

HEK 293T cells

-

Expression vectors for full-length KRAS (fused to N-terminal luciferase) and a truncated CRAF variant (residues 50-220, fused to C-terminal luciferase) under a doxycycline-inducible promoter.[1]

-

Doxycycline

-

This compound compound

-

Luciferin substrate

-

Lysis buffer

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Co-transfect HEK 293T cells with the KRAS-N-luciferase and CRAF-C-luciferase expression vectors.

-

-

Induction of Protein Expression:

-

Treat the cells with doxycycline to induce the expression of the fusion proteins.[1]

-

-

Cell Lysis:

-

Lyse the cells to release the cellular contents, including the expressed fusion proteins.

-

-

Inhibitor Treatment:

-

Incubate the cell lysates with varying concentrations of this compound.

-

-

Luminescence Measurement:

-

Add the luciferin substrate to the lysates.

-

Measure the luminescence signal, which is generated upon the interaction of KRAS and CRAF, leading to the reconstitution of the luciferase enzyme.

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the disruption of the KRAS-CRAF interaction.[1]

-

Visualizations

KRAS-RAF-MEK-ERK Signaling Pathway

The binding of this compound to KRAS G12D inhibits the downstream MAPK signaling pathway.

Caption: The KRAS-RAF-MEK-ERK signaling cascade and the inhibitory action of this compound.

This compound Salt Bridge Formation with KRAS G12D

The co-crystal structure of this compound in complex with KRAS G12D (PDB ID: 7EWA) reveals the key salt bridge interaction.[1][2]

Caption: Salt bridge formation between the piperazine moiety of this compound and Asp12 of KRAS G12D.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates the logical flow of experiments to characterize the activity of this compound.

Caption: A logical workflow for the comprehensive characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for TH-Z827 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH-Z827 is a potent and selective small molecule inhibitor of the Kirsten Rat Sarcoma (KRAS) G12D mutant protein. The KRAS G12D mutation is a key driver in a significant portion of human cancers, particularly pancreatic ductal adenocarcinoma, and has historically been a challenging target for therapeutic intervention.[1] this compound functions by forming a salt bridge with the aspartate-12 residue of the mutant KRAS protein, locking it in an inactive state.[2] This specific interaction prevents downstream signaling through critical oncogenic pathways, leading to an anti-proliferative effect in KRAS(G12D)-mutant cancer cells.[2][3] These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound selectively binds to the KRAS(G12D) mutant protein, disrupting its interaction with guanine nucleotide exchange factors (GEFs) and downstream effectors such as RAF.[2][4] This inhibition leads to the downregulation of the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathways.[3] The suppression of these pathways results in decreased cell proliferation, induction of apoptosis, and a reduction in colony formation in KRAS(G12D)-mutant cancer cells.[2][3]

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound.

| Parameter | Cell Line | Value | Reference |

| Anti-proliferative IC50 | PANC-1 (KRAS G12D) | 4.4 µM | [3] |

| Panc 04.03 (KRAS G12D) | 4.7 µM | [3] | |

| KRAS(G12D)-CRAF Interaction IC50 | Biochemical Assay | 42 µM | [3] |

| SOS-catalyzed Nucleotide Exchange IC50 | KRAS(G12D) | 2.4 µM | [3] |

| KRAS(G12C) | 20 µM | [4] |

Experimental Protocols

General Cell Culture

Recommended Cell Lines:

-

PANC-1: Human pancreatic adenocarcinoma, KRAS G12D mutant.

-

Panc 04.03: Human pancreatic adenocarcinoma, KRAS G12D mutant.[3]

-

KRAS Wild-Type Cell Line (e.g., BxPC-3): As a negative control for selectivity.

Culture Conditions for PANC-1:

-

Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Temperature: 37°C

-

Atmosphere: 5% CO2

Culture Conditions for Panc 04.03:

-

Medium: RPMI-1640 Medium supplemented with 15% FBS, 20 Units/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[3]

-

Temperature: 37°C

-

Atmosphere: 5% CO2

Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in DMSO.

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

-

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

-

KRAS G12D mutant (PANC-1, Panc 04.03) and KRAS wild-type cells.

-

Complete culture medium.

-

This compound stock solution (10 mM in DMSO).

-

96-well clear flat-bottom microplates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[2]

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

-

Protocol 2: Western Blotting for Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of key proteins in the MAPK and PI3K/AKT signaling pathways.

Materials:

-

PANC-1 or Panc 04.03 cells.

-

6-well plates.

-

This compound stock solution.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (see table below).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Recommended Primary Antibodies:

| Antibody | Company | Catalog # (Example) | Dilution |

| Phospho-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | 4370 | 1:1000 |

| ERK1/2 | Cell Signaling Technology | 4695 | 1:1000 |

| Phospho-AKT (Ser473) | Cell Signaling Technology | 4060 | 1:1000 |

| AKT | Cell Signaling Technology | 4691 | 1:1000 |

| KRAS(G12D) | Cell Signaling Technology | 14429 | 1:1000 |

| β-Actin or GAPDH | (Various) | (Various) | 1:5000 |

Procedure:

-

Cell Treatment:

-

Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1x, 5x, 10x IC50) and a vehicle control for a specified time (e.g., 6, 24, or 48 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (β-Actin or GAPDH).

-

Protocol 3: Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

PANC-1 or Panc 04.03 cells.

-

6-well plates.

-

Complete culture medium.

-

This compound stock solution.

-

Fixation solution (e.g., 100% methanol or 4% paraformaldehyde).

-

Staining solution (e.g., 0.5% crystal violet in 25% methanol).

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension.

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.[5]

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, 5x IC50) and a vehicle control.

-

Incubate the plates at 37°C, 5% CO2 for 10-14 days, or until visible colonies form in the control wells.

-

Replace the medium with fresh medium containing the respective treatments every 3-4 days.

-

-

Fixation and Staining:

-

After the incubation period, carefully remove the medium.

-

Gently wash the wells with PBS.

-

Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15 minutes at room temperature.

-

Remove the fixation solution and allow the plates to air dry.

-

Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

-

Carefully wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Colony Counting:

-

Scan or photograph the plates.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)

-

References

- 1. KRAS inhibition reverses chemotherapy resistance promoted by therapy-induced senescence-like in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Cellosaurus cell line Panc 04.03 (CVCL_1636) [cellosaurus.org]

- 5. Adaptive and reversible resistance to Kras inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing of TH-Z827 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of TH-Z827, a selective inhibitor of the KRAS(G12D) mutation, in preclinical mouse models. The following protocols are based on published efficacy studies and are intended to guide the design and execution of similar experiments.

Introduction

This compound is a small molecule inhibitor that specifically targets the KRAS(G12D) mutation, a key driver in various cancers, including pancreatic cancer. By binding to the mutant KRAS(G12D) protein, this compound blocks its interaction with downstream effectors, thereby inhibiting critical oncogenic signaling pathways such as the MAPK and PI3K/mTOR pathways. In vivo studies have demonstrated its potential to reduce tumor growth in mouse models.

Mechanism of Action: KRAS(G12D) Signaling Inhibition

This compound exerts its anti-tumor effects by disrupting the constitutively active signaling cascade initiated by the KRAS(G12D) mutation. This leads to a reduction in the phosphorylation of key downstream proteins like ERK and AKT, ultimately inhibiting tumor cell proliferation and survival.

Caption: this compound inhibits the KRAS(G12D) signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models of pancreatic cancer.

Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

| Mouse Model | Tumor Cell Line | Treatment Group | Dose (mg/kg) | Administration Route | Outcome |

| BALB/c nude | Panc 04.03 | This compound | 10 | Intraperitoneal (IP) | Significant reduction in tumor volume |

| BALB/c nude | Panc 04.03 | This compound | 30 | Intraperitoneal (IP) | Dose-dependent, significant reduction in tumor volume |

| C57BL/6 | KPC | This compound | 10 | Intraperitoneal (IP) | Anti-tumor effect observed |

Table 2: Observed Effects and Toxicity

| Dose (mg/kg) | Mouse Model | Observed Effects | Notes |

| 10 | BALB/c nude, C57BL/6 | Reduction in tumor growth. | Well-tolerated. |

| 30 | BALB/c nude | Significant reduction in tumor volume. | Observed weight loss, suggesting potential off-target effects.[1] |

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in mice based on published literature.

Protocol 1: Efficacy Study in a Pancreatic Cancer Xenograft Model

This protocol describes a typical efficacy study using a human pancreatic cancer cell line xenografted into immunodeficient mice.

Caption: General experimental workflow for this compound in vivo efficacy studies.

Materials:

-

This compound

-

Vehicle for administration (Note: The specific vehicle used for in vivo dosing of this compound is not explicitly stated in the available literature. Researchers should perform solubility and stability tests to determine a suitable vehicle, such as a solution of DMSO, Tween 80, and saline. )

-

BALB/c nude mice (female, 6-8 weeks old)

-

Panc 04.03 human pancreatic cancer cells

-

Sterile PBS

-

Matrigel (optional)

-

Syringes and needles for injection

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Culture and Implantation:

-

Culture Panc 04.03 cells in appropriate media until they reach the desired confluence.

-

Harvest the cells and resuspend them in sterile PBS, optionally with Matrigel, at a concentration of 1 x 10^7 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c nude mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach an average volume of approximately 70-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Preparation of Dosing Solution:

-

Prepare the dosing solutions of this compound at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).

-

The vehicle control should be prepared in the same manner without the addition of this compound.

-

-

Drug Administration:

-

Administer this compound or vehicle to the mice via intraperitoneal (IP) injection.

-

The dosing schedule should be maintained consistently throughout the study (e.g., once daily). One study reported a treatment duration from day 38 to day 62 post-cell inoculation.

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health of the animals daily. Note any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.

-

-

Study Endpoint and Analysis:

-

The study can be terminated when tumors in the control group reach a predetermined size or after a set treatment duration.

-

At the endpoint, euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as Western blotting to assess the levels of pERK and pAKT, to confirm target engagement.

-

Protocol 2: Study in a Syngeneic Mouse Model

This protocol is for evaluating this compound in an immunocompetent mouse model, which is crucial for studying the interplay with the immune system.

Materials:

-

This compound

-

Vehicle for administration

-

C57BL/6 mice

-

KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) tumor cells

-

All other materials as listed in Protocol 1.

Procedure:

-

Cell Implantation:

-

Subcutaneously inject KPC cells into the flank of C57BL/6 mice.

-

-

Treatment and Monitoring:

-

Follow the same procedures for tumor growth monitoring, group randomization, dosing solution preparation, drug administration, and monitoring as described in Protocol 1.

-

This model can also be used to evaluate combination therapies, for example, with immune checkpoint inhibitors like anti-PD-1 antibodies.

-

Safety and Toxicology

In preclinical studies, a dose of 30 mg/kg of this compound administered intraperitoneally was associated with weight loss in mice, suggesting potential off-target effects or toxicity at this dose.[1] It is recommended to start with lower doses and carefully monitor the animals for any signs of adverse effects. A thorough toxicology study has not been detailed in the available literature.

Conclusion

This compound has demonstrated promising anti-tumor activity in preclinical mouse models of KRAS(G12D)-mutant pancreatic cancer. The provided protocols offer a framework for conducting in vivo efficacy studies. Careful consideration of the dose, administration route, and animal model is essential for obtaining robust and reproducible results. Further investigation into the optimal dosing schedule, formulation, and potential combination therapies is warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Cell Viability Assays with TH-Z827, a KRAS(G12D) Inhibitor

These application notes provide detailed protocols for assessing the effect of TH-Z827, a mutant-selective inhibitor of KRAS(G12D), on cell viability using two common assays: MTT and CellTiter-Glo. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction to this compound

This compound is a potent and selective inhibitor of the KRAS(G12D) mutant protein, a key driver in various cancers, including pancreatic cancer.[1][2][3] It exerts its anti-proliferative effects by blocking the interaction of KRAS(G12D) with its downstream effectors, thereby inhibiting critical signaling pathways like MAPK and PI3K/mTOR.[1][2][3] Understanding the impact of this compound on the viability of cancer cells harboring the KRAS(G12D) mutation is crucial for its preclinical and clinical development.

Data Summary

The following table summarizes the reported anti-proliferative activity of this compound in cancer cell lines with the KRAS(G12D) mutation.

| Cell Line | Cancer Type | IC50 (µM) | Downstream Signaling Inhibition | Reference |

| PANC-1 | Pancreatic Cancer | 4.4 | pERK, pAKT | [1][2] |

| Panc 04.03 | Pancreatic Cancer | 4.7 | pERK, pAKT | [1][2] |

Signaling Pathway of KRAS(G12D) and Inhibition by this compound

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for this compound.

Caption: KRAS(G12D) signaling pathway and its inhibition by this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.[5]

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting up and down or by using an orbital shaker.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[8]

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled 96-well plates (white or black)

-

Luminometer

Caption: Workflow for the CellTiter-Glo® cell viability assay.

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the medium containing the desired concentrations of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Subtract the average luminescence of the background control wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Data Interpretation and Considerations

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value for this compound can be determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Assay Choice: The MTT assay is a cost-effective method but can be affected by the metabolic state of the cells and compounds that interfere with cellular redox potential. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol, but the reagents are more expensive.[8]

-

Controls: It is essential to include appropriate controls in each experiment, including untreated cells, vehicle-treated cells, and background controls (medium only).

-

Cell Line Specificity: The anti-proliferative effect of this compound is expected to be most pronounced in cell lines harboring the KRAS(G12D) mutation. Testing on KRAS wild-type or other mutant cell lines can confirm its selectivity.[2]

By following these detailed protocols, researchers can accurately and reliably assess the impact of this compound on cell viability, providing valuable data for the characterization of this promising anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

Application Note: Isothermal Titration Calorimetry (ITC) Protocol for Characterizing the Binding of TH-Z827 to KRAS(G12D)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras family of small GTPases, particularly KRAS, are critical transducers in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12D mutation being highly prevalent and oncogenic. TH-Z827 is a potent and selective inhibitor that targets the KRAS(G12D) mutant.[1][2] Its mechanism of action involves blocking the interaction between KRAS(G12D) and its downstream effector, CRAF, by forming a salt bridge with the aspartate residue at position 12 (Asp12).[1][2][3][4] This inhibition effectively prevents the activation of the MAPK and PI3K/mTOR signaling pathways.[1][4][5]

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a biomolecular binding event.[6][7] It allows for the label-free determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[6][8] This application note provides a detailed protocol for using ITC to characterize the binding of this compound to its target protein, KRAS(G12D).

This compound Mechanism of Action

This compound selectively binds to the KRAS(G12D) mutant, exploiting the unique chemical properties of the Asp12 residue. This interaction sterically hinders the binding of effector proteins like RAF, thereby inhibiting downstream signaling cascades responsible for tumor cell growth and survival.

Materials and Reagents

| Material/Reagent | Specifications |

| Protein | Purified recombinant human KRAS(G12D) (aa 1-185), >95% purity |

| Inhibitor | This compound, >98% purity |

| ITC Buffer | 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP |

| Solvent | Dimethyl sulfoxide (DMSO), anhydrous, if required for inhibitor |

| Equipment | Isothermal Titration Calorimeter (e.g., Malvern PEAQ-ITC) |

| Consumables | Pipette tips, microcentrifuge tubes |

Experimental Protocol

This protocol is based on published data and general best practices for ITC.[2][6][9][10]

Sample Preparation

Accurate sample preparation is critical for high-quality ITC data. The buffer for both the protein and the ligand must be identical to minimize buffer mismatch effects that can obscure the true binding heat.[8][9]

-

Buffer Preparation: Prepare the ITC buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Vacuum filter and degas the buffer thoroughly to prevent bubble formation in the calorimeter. TCEP is recommended as a reducing agent over DTT.[8][9]

-

Protein Preparation (Macromolecule):

-

Dialyze the purified KRAS(G12D) protein against 2-4 L of the ITC buffer overnight at 4°C. Perform at least two buffer changes.

-

Retain the final dialysis buffer (dialysate) for preparing the ligand solution. This is the most effective way to achieve a perfect buffer match.[11][12]

-

After dialysis, determine the final protein concentration using a reliable method (e.g., A280 measurement).

-

Centrifuge the protein solution (e.g., at 14,000 x g for 10 minutes at 4°C) to remove any potential aggregates before loading into the ITC cell.[8]

-

-

Ligand Preparation (this compound):

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dilute the this compound stock solution to the final desired concentration using the dialysate from the protein preparation.

-

Crucially, ensure the final percentage of DMSO in the ligand solution is precisely matched in the protein solution. For example, if the final ligand solution contains 5% DMSO, add the same volume of DMSO to the protein solution to achieve a final concentration of 5%.[8][9]

-

ITC Experiment Setup and Titration

-

Instrument Cleaning: Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions to remove any contaminants from previous runs.[6][13]

-

Loading Samples:

-

Sample Cell: Carefully load the KRAS(G12D) protein solution into the sample cell, avoiding the introduction of bubbles.

-

Syringe: Load the this compound ligand solution into the injection syringe.

-

-

Experimental Parameters: Set up the instrument with the parameters outlined in the table below. An initial small injection is recommended to remove any ligand that may have diffused from the syringe tip into the cell during equilibration.[6]

| Parameter | Recommended Value | Purpose |

| Cell Concentration (KRAS G12D) | 20-25 µM | Based on published successful experiments.[2][10] |

| Syringe Concentration (this compound) | 800 µM | Provides a >10-fold molar excess to ensure saturation.[2][10] |

| Cell Temperature | 25°C | Standard experimental temperature. |

| Stirring Speed | 750 rpm | Ensures rapid mixing after each injection.[6] |

| Number of Injections | 19-20 | To generate a complete binding isotherm.[6] |

| Initial Injection Volume | 0.4 µL | To eject material diffused from the syringe tip.[6] |

| Subsequent Injection Volume | 2.0 µL | Standard volume for robust signal. |

| Spacing Between Injections | 150 s | Allows the signal to return to baseline.[6] |

Control Experiment

To accurately determine the heat of binding, it is essential to measure the heat generated by the dilution of the ligand into the buffer.[6][11]

-

Perform a control titration by injecting the this compound solution (from the syringe) into the ITC buffer (in the cell).

-

Use the exact same concentrations and experimental parameters as the main binding experiment.

-

The data from this control run will be subtracted from the protein-ligand binding data during analysis.

Experimental Workflow

The overall workflow for the ITC experiment is depicted below.

Data Analysis and Presentation

-

Data Processing: The raw ITC data consists of a series of peaks, with each peak representing the heat change upon injection. Integrate the area under each peak to determine the heat released or absorbed (ΔH).

-

Correction: Subtract the heat of dilution obtained from the control experiment from the binding data on a point-by-point basis.[14]

-

Fitting: Plot the corrected heat per mole of injectant against the molar ratio of ligand (this compound) to macromolecule (KRAS G12D). Fit this binding isotherm to a suitable model, such as the 'one set of sites' model, using the analysis software (e.g., Origin, MicroCal PEAQ-ITC Analysis Software).[11][15]

-

Parameter Extraction: The fitting process will yield the key thermodynamic parameters:

-

n: Stoichiometry of binding

-

Ka: Association constant (Kd = 1/Ka)

-

ΔH: Enthalpy of binding

-

-

Calculations: The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS Where R is the gas constant and T is the absolute temperature in Kelvin.[8]

-

Quantitative Data Summary

The following tables summarize the expected results for the interaction between this compound and KRAS mutants based on published findings.

Table 1: Thermodynamic Parameters for this compound Binding to KRAS(G12D) This table presents data derived from an ITC assay of this compound (800 μM) and GDP-bound KRAS(G12D) (21.5 μM) as reported in the literature.[2][10]

| Parameter | Reported Value | Description |

| Kd (Dissociation Constant) | ~3.1 µM (derived from IC50) | Measures binding affinity; lower Kd means higher affinity. |

| ΔG (Gibbs Free Energy) | Favorable | Indicates a spontaneous binding process. |

| ΔH (Enthalpy Change) | Unfavorable (Positive) | Suggests that the binding is not driven by favorable enthalpic interactions. |

| -TΔS (Entropy Change) | Favorable (Negative) | Indicates that the binding is entropically driven, possibly due to solvent rearrangement or conformational changes. |